![molecular formula C11H21N3O2S B1526671 tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate CAS No. 848498-90-8](/img/structure/B1526671.png)
tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate
Overview
Description
“tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate” is a chemical compound with the molecular weight of 259.37 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H21N3O2S/c1-11(2,3)16-10(15)13-8-4-6-14(7-5-8)9(12)17/h8H,4-7H2,1-3H3,(H2,12,17)(H,13,15)
. This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound should be stored at room temperature .Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
tert-Butyl carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group during chemical reactions, allowing for selective reactions at other functional groups without interference from the amine.
Creation of Tetrasubstituted Pyrroles
The compound plays a significant role in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles are important intermediates in pharmaceutical synthesis and have applications in creating biologically active molecules.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2S/c1-11(2,3)16-10(15)13-8-4-6-14(7-5-8)9(12)17/h8H,4-7H2,1-3H3,(H2,12,17)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYHBRIBFPNSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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